molecular formula C7H13O2P B2545131 2-Dimethylphosphorylcyclopentan-1-one CAS No. 2377031-55-3

2-Dimethylphosphorylcyclopentan-1-one

Cat. No.: B2545131
CAS No.: 2377031-55-3
M. Wt: 160.153
InChI Key: PFWYLBFIVZJMSZ-UHFFFAOYSA-N
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Description

2-Dimethylphosphorylcyclopentan-1-one is a chemical compound characterized by a cyclopentanone ring substituted with a dimethylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylphosphorylcyclopentan-1-one typically involves the reaction of cyclopentanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent quality and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding phosphine oxides.

    Reduction: Reduction of this compound can yield phosphines or phosphonium salts, depending on the reducing agent used.

    Substitution: The phosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines or phosphonium salts.

    Substitution: Various substituted cyclopentanones.

Scientific Research Applications

2-Dimethylphosphorylcyclopentan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism by which 2-Dimethylphosphorylcyclopentan-1-one exerts its effects involves interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

    Cyclopentanone: Lacks the phosphoryl group, making it less reactive in certain chemical reactions.

    Dimethylphosphorylacetone: Contains a similar phosphoryl group but differs in the carbonyl structure, leading to different reactivity and applications.

Uniqueness: 2-Dimethylphosphorylcyclopentan-1-one is unique due to its combination of a cyclopentanone ring and a dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-dimethylphosphorylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O2P/c1-10(2,9)7-5-3-4-6(7)8/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWYLBFIVZJMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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